Poly(oxymethylene-co-1,3-dioxepane) Poly(oxymethylene-co-1,3-dioxepane)
Brand Name: Vulcanchem
CAS No.: 104673-60-1
VCID: VC16243806
InChI: InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2
SMILES:
Molecular Formula: C8H16O5
Molecular Weight: 192.21 g/mol

Poly(oxymethylene-co-1,3-dioxepane)

CAS No.: 104673-60-1

Cat. No.: VC16243806

Molecular Formula: C8H16O5

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Poly(oxymethylene-co-1,3-dioxepane) - 104673-60-1

Specification

CAS No. 104673-60-1
Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
IUPAC Name 1,3-dioxepane;1,3,5-trioxane
Standard InChI InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2
Standard InChI Key AYLMAELYADLOEC-UHFFFAOYSA-N
Canonical SMILES C1CCOCOC1.C1OCOCO1

Introduction

Synthesis and Polymerization Mechanism

Monomers and Initiators

The copolymer is synthesized from 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP) using cationic initiators such as perchloric acid hydrate . TOX serves as the primary monomer for oxymethylene sequences, while DXP introduces flexible tetramethylene oxide linkages. The reaction proceeds via a two-step mechanism:

  • Homogeneous Induction Period: Initiation occurs preferentially on DXP due to its higher basicity compared to TOX. Short oligomers rich in DXP units form during this phase .

  • Heterogeneous Propagation-Crystallization: Once DXP concentration drops below its equilibrium threshold, TOX dominates the propagation. Polyoxymethylene sequences crystallize, while DXP units are excluded into amorphous regions .

Table 1: Typical Synthesis Conditions

ParameterValue/DescriptionSource
Temperature80°C
InitiatorPerchloric acid hydrate
DXP/TOX Ratio (w/w)3/97 to 20/80
StabilizersCalcium stearate, behenic acid derivatives

Structural Characterization

Sequence Distribution

Nuclear magnetic resonance (NMR) studies reveal that DXP units are predominantly isolated within the polyoxymethylene matrix at low initial DXP concentrations (≤5 wt%). At higher ratios (≥10 wt%), DXP sequences form, leading to phase separation . The critical crystallization length for oxymethylene sequences is ~10–15 repeating units, beyond which crystallization proceeds .

Crystalline Morphology

X-ray diffraction data indicate a monoclinic unit cell for oxymethylene-rich regions, similar to POM. The incorporation of DXP disrupts crystallinity, with amorphous content increasing linearly with DXP concentration .

Table 2: Structural Properties vs. DXP Content

DXP (wt%)Crystallinity (%)Amorphous Fraction (%)
36832
105248
203466

Data derived from

Thermal and Mechanical Properties

Thermal Stability

The copolymer degrades in two stages:

  • Stage 1 (250–300°C): Cleavage of oxymethylene sequences.

  • Stage 2 (300–350°C): Decomposition of tetramethylene oxide segments .
    Stabilizers like calcium stearate extend the onset temperature by neutralizing acidic chain ends .

Mechanical Performance

The balance between crystalline and amorphous phases results in:

  • Tensile Strength: 60–80 MPa (decreases with DXP content).

  • Elongation at Break: 15–40% (increases with DXP content) .

Applications and Processing

Stabilization and Extrusion

Post-polymerization stabilization involves melt-processing with calcium stearate and behenic acid monoglyceride to prevent depolymerization. Twin-screw extrusion at 190–210°C yields pellets with uniform morphology .

Industrial Uses

  • Automotive: Fuel system components (resistance to hydrocarbons).

  • Electronics: Insulating housings (high dielectric strength).

  • Medical: Sterilizable devices (hydrolytic stability) .

Comparative Analysis with Homopolymers

vs. Polyoxymethylene (POM)

PropertyPOMCopolymer
Crystallinity70–80%34–68%
Impact StrengthLowModerate
Chemical ResistanceExcellentGood

vs. Poly(1,3-dioxepane)

The homopolymer of DXP is fully amorphous with a glass transition temperature (Tg) of −75°C, whereas the copolymer retains semi-crystallinity and a Tg of −50°C .

Challenges and Future Directions

Kinetic Control

Achieving uniform DXP incorporation remains challenging due to the rapid propagation-crystallization step. Advanced initiators with delayed activation could improve homogeneity .

Sustainable Alternatives

Research is ongoing to replace perchloric acid with greener initiators (e.g., ionic liquids) and bio-based stabilizers .

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